

# tert-Butyl (2-aminoethyl)(benzyl)carbamate chemical properties

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## Compound of Interest

Compound Name: *tert-Butyl (2-aminoethyl)(benzyl)carbamate*

Cat. No.: B123583

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## Technical Guide: tert-Butyl (2-aminoethyl)(benzyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**tert-Butyl (2-aminoethyl)(benzyl)carbamate** is a bifunctional organic molecule that serves as a valuable intermediate in synthetic organic chemistry. Its structure incorporates a benzyl-protected secondary amine and a *tert*-butoxycarbonyl (Boc)-protected primary amine, making it a versatile building block for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct amine protecting groups allows for selective deprotection and subsequent functionalization, enabling the controlled construction of polyamines and other nitrogen-containing scaffolds. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route, and standard analytical procedures for its characterization.

## Chemical and Physical Properties

While extensive experimental data for **tert-butyl (2-aminoethyl)(benzyl)carbamate** is not readily available in public literature, its properties can be predicted and compared with structurally related compounds.

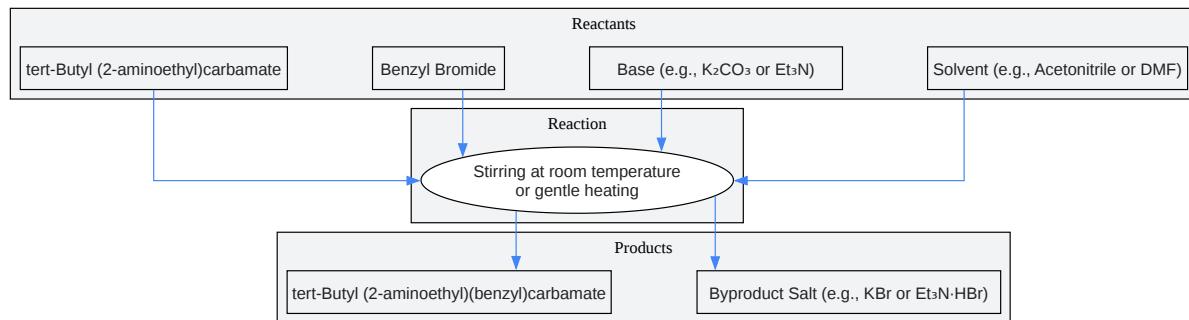
Table 1: General and Physicochemical Properties of **tert-Butyl (2-aminoethyl) (benzyl)carbamate** and Related Compounds

Property	tert-Butyl (2-aminoethyl) (benzyl)carbamate	tert-Butyl (2-aminoethyl)carbamate	Benzyl (2-aminoethyl)carbamate
Molecular Formula	C <sub>14</sub> H <sub>22</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[1]</a>	C <sub>7</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub>	C <sub>10</sub> H <sub>14</sub> N <sub>2</sub> O <sub>2</sub> <a href="#">[2]</a>
Molecular Weight	250.34 g/mol	160.22 g/mol <a href="#">[3]</a>	194.23 g/mol <a href="#">[2]</a>
CAS Number	2760958 <a href="#">[1]</a>	57260-73-8 <a href="#">[3]</a>	72080-83-2 <a href="#">[2]</a>
Appearance	Not specified (likely an oil or low-melting solid)	Colorless oil <a href="#">[4]</a>	Not specified
Boiling Point	Not available	72-80 °C at 0.1 mmHg <a href="#">[3]</a>	Not available
Melting Point	Not available	Not applicable	Not available
Density	Not available	1.012 g/cm <sup>3</sup> <a href="#">[3]</a>	Not available
Solubility	Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. <a href="#">[5]</a>	Not specified	Not specified
Predicted XlogP	1.7 <a href="#">[6]</a>	Not available	0.7 <a href="#">[2]</a>

## Synthesis and Purification

A specific, detailed experimental protocol for the synthesis of **tert-butyl (2-aminoethyl) (benzyl)carbamate** is not widely published. However, a plausible and efficient method involves the selective N-benzylation of mono-Boc-protected ethylenediamine.

## Proposed Synthetic Pathway



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Caption: Proposed synthesis of **tert-Butyl (2-aminoethyl)(benzyl)carbamate**.

## Experimental Protocol: Synthesis

This protocol is a general procedure adapted from methods for similar amine alkylations.

- **Reaction Setup:** To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base such as potassium carbonate (1.5 eq) or triethylamine (1.5 eq).
- **Addition of Alkylating Agent:** To the stirred suspension, add benzyl bromide (1.05 eq) dropwise at room temperature.
- **Reaction Monitoring:** The reaction mixture is stirred at room temperature or gently heated (e.g., to 40-50 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- **Workup:** Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in a water-

immiscible organic solvent (e.g., ethyl acetate) and washed sequentially with water and brine.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure **tert-butyl (2-aminoethyl)(benzyl)carbamate**.

## Analytical Characterization

Due to the limited availability of public experimental data for the primary compound, the following tables provide expected spectral data based on its structural motifs, with comparisons to related compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Expected  $^1\text{H}$  NMR Spectral Data ( $\text{CDCl}_3$ , 400 MHz)

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration
$-\text{C}(\text{CH}_3)_3$	~1.45	singlet	9H
$-\text{NH}-\text{CH}_2-\text{CH}_2-$	~2.80	triplet	2H
$-\text{NH}-\text{CH}_2-\text{CH}_2-$	~3.30	triplet	2H
$-\text{CH}_2-\text{Ph}$	~3.75	singlet	2H
Ar-H	~7.25-7.40	multiplet	5H
$-\text{NH}$ - (primary amine)	variable (broad)	singlet	2H

Table 3: Expected  $^{13}\text{C}$  NMR Spectral Data ( $\text{CDCl}_3$ , 100 MHz)

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
-C(CH <sub>3</sub> ) <sub>3</sub>	~28.4
-C(CH <sub>3</sub> ) <sub>3</sub>	~79.5
-NH-CH <sub>2</sub> -CH <sub>2</sub> -	~40.0
-NH-CH <sub>2</sub> -CH <sub>2</sub> -	~49.0
-CH <sub>2</sub> -Ph	~54.0
C (aromatic, C, CH)	~127-139
C=O	~156.0

## Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands

Functional Group	Vibrational Mode	Expected Frequency (cm <sup>-1</sup> )
N-H (primary amine)	Stretch	~3300-3400 (two bands)
C-H (aromatic)	Stretch	~3030-3080
C-H (aliphatic)	Stretch	~2850-2980
C=O (carbamate)	Stretch	~1680-1700
N-H (primary amine)	Bend	~1590-1650
C=C (aromatic)	Stretch	~1450-1600

## Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Data

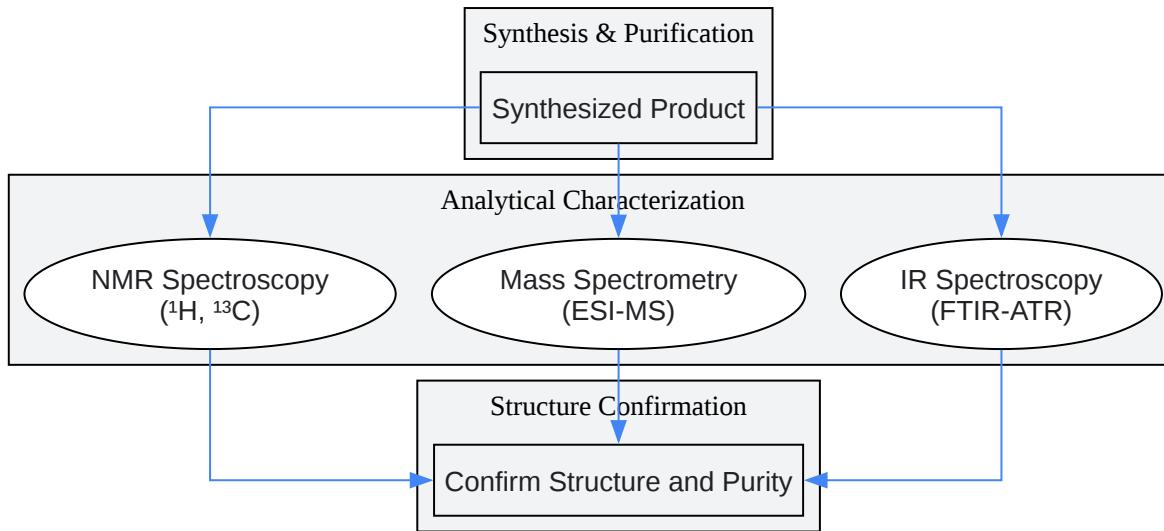
Ionization Mode	Expected m/z	Fragment
ESI+	251.18	[M+H] <sup>+</sup>
ESI+	273.16	[M+Na] <sup>+</sup>
ESI+	195.12	[M - C <sub>4</sub> H <sub>8</sub> + H] <sup>+</sup> (loss of isobutylene)
ESI+	151.10	[M - Boc + H] <sup>+</sup>
ESI+	91.05	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (tropylium ion)

## Experimental Protocols: Analytical Characterization

The following are general protocols for acquiring the spectral data.

- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- <sup>1</sup>H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.[7]
- <sup>13</sup>C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument using a proton-decoupled experiment.[7]
- Sample Preparation (ATR): Place a small amount of the liquid or solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Acquisition: Record the spectrum, typically in the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean ATR crystal should be recorded first and automatically subtracted from the sample spectrum.[7]
- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
- Analysis: Acquire the mass spectrum in positive ion mode (ESI+) to observe the protonated molecule [M+H]<sup>+</sup>.

## Analytical Workflow



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